[1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine
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Overview
Description
“[1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine” is a chemical compound with the CAS Number: 2445790-72-5 . It has a molecular weight of 157.21 . The compound is in liquid form under normal conditions .
Synthesis Analysis
Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . An efficient and modular approach towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed . This strategy is based on the use of photochemistry to access new building blocks via [2+2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Molecular Structure Analysis
The IUPAC name of the compound is (1-(methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine . The InChI code of the compound is 1S/C8H15NO2/c1-10-6-8-2-7(3-8,4-9)5-11-8/h2-6,9H2,1H3 .
Physical And Chemical Properties Analysis
“[1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine” is a liquid at room temperature . It has a molecular weight of 157.21 .
Scientific Research Applications
Synthesis and Structural Applications
Hexahydro-2H-thieno[2,3-c]pyrrole Derivatives : This scaffold, related in structural complexity to the compound , has been explored for constructing compound libraries in drug discovery. A practical synthesis approach based on cycloaddition reactions demonstrates the potential for generating libraries of 3D-shaped molecules, which is crucial for the development of new drugs (Yarmolchuk et al., 2011).
Chemical Properties and Reactions
2-Oxabicyclo[2.1.1]hexane Derivatives : The synthesis of 2-Oxabicyclo[2.1.1]hexane derivatives through intramolecular photocycloaddition and their conformational properties have been explored. These findings highlight the versatility and reactivity of bicyclic scaffolds similar to the one , which could be relevant for designing novel compounds with specific chemical behaviors (Kirmse & Mrotzeck, 1988).
Potential Pharmacological Applications
Analgesic Agents : The synthesis and pharmacological evaluation of 1-aryl-3-azabicyclo[3.1.0]hexanes as nonnarcotic analgesic agents underscore the therapeutic potential of bicyclic and polycyclic compounds. This research suggests the viability of structurally complex compounds, like the one of interest, in developing new analgesics with a nonnarcotic profile, providing a basis for further exploration in pain management (Epstein et al., 1981).
Biodegradation and Environmental Applications
Biodegradation of RDX : The biodegradation pathways of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), an explosive compound, have been investigated, showing that bicyclic and polycyclic compounds undergo complex degradation processes leading to various metabolites. This research could inform the environmental fate and degradation strategies for structurally similar compounds (Hawari et al., 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[1-(methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-10-6-8-2-7(3-8,4-9)5-11-8/h2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXMLGQFGQBFSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CC(C1)(CO2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine |
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